molecular formula C6H12N2O4 B034628 N,N'-Dimethoxy-N,N'-dimethyloxamide CAS No. 106675-70-1

N,N'-Dimethoxy-N,N'-dimethyloxamide

Cat. No.: B034628
CAS No.: 106675-70-1
M. Wt: 176.17 g/mol
InChI Key: OXSWGKZLVLVHIS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dimethoxy-N,N’-dimethyloxamide can be synthesized through the reaction of dimethylamine with dimethyl oxalate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent such as methanol . The reaction can be represented as follows:

(CH3O)2C2O2+2(CH3NH)2(CH3O)2C2N2(CH3)2+2CH3OH\text{(CH}_3\text{O)}_2\text{C}_2\text{O}_2 + 2 \text{(CH}_3\text{NH)}_2 \rightarrow \text{(CH}_3\text{O)}_2\text{C}_2\text{N}_2\text{(CH}_3\text{)}_2 + 2 \text{CH}_3\text{OH} (CH3​O)2​C2​O2​+2(CH3​NH)2​→(CH3​O)2​C2​N2​(CH3​)2​+2CH3​OH

Industrial Production Methods

Industrial production methods for N,N’-Dimethoxy-N,N’-dimethyloxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethoxy-N,N’-dimethyloxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxamides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N,N’-Dimethoxy-N,N’-dimethyloxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of metabolic enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Dimethoxy-N,N’-dimethyloxamide is unique due to its dual methoxy and dimethyl substitutions on the oxamide backbone. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

N,N'-dimethoxy-N,N'-dimethyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c1-7(11-3)5(9)6(10)8(2)12-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSWGKZLVLVHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(=O)N(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391079
Record name N,N'-Dimethoxy-N,N'-dimethyloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106675-70-1
Record name N,N'-Dimethoxy-N,N'-dimethyloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Dimethoxy-N,N'-dimethyloxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The reaction was carried out in the same manner as in Example 3 except for changing ethanol to dimethylformamide in Example 3. As a result, 1.16 g (Reaction yield: 77.5%) of N,N′-dimethoxy-N,N′-dimethyl oxamide was found to be formed.
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Synthesis routes and methods II

Procedure details

A mixture of 48.0 g (0.49 mol) of N,O-dimethylhydroxylamine.HCl in 250 mL of 3:2 v/v CH2Cl2/pyridine was cooled to −78° C. and was treated with 17.4 mL (0.2 mol) of oxalyl chloride maintaining the internal temperature at less than −70° C. The resulting mixture was allowed to warm to rt and stirred for 20 h. The reaction was quenched with 250 mL of sat'd NaCl and the quenched mixture was extracted with 3×400 mL of CH2Cl2. The extracts were combined, dried over MgSO4 and concentrated. Recrystallization from 250 mL of MTBE afforded 24.28 g (69%) of the title compound: 1H NMR (500 MHz) δ 3.25 (s, 6H), 3.75 (s, 6H).
Quantity
48 g
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reactant
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CH2Cl2 pyridine
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17.4 mL
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Yield
69%

Synthesis routes and methods III

Procedure details

A mixture of 48.0 g (0.49 mol) of N,O-dimethylhydroxylamine HCl in 250 mL of 3:2 v/v CH2Cl2/pyridine was cooled to −78° C. and treated with 17.4 mL (0.2 mol) of oxalyl chloride maintaining the internal temperature at less than −70° C. The resulting mixture was allowed to warm to rt and stirred for 20 h. The reaction was quenched with 250 mL of sat'd NaCl and the quenched mixture was extracted with 3×400 mL of CH2Cl2. The extracts were combined, dried over MgSO4 and concentrated. Recrystallization from 250 mL of methyl t-butyl ether afforded 24.28 g (69%) of the title compound: 1H NMR (500 MHz) δ 3.25 (s, 6H), 3.75 (s, 6H).
Name
N,O-dimethylhydroxylamine HCl
Quantity
48 g
Type
reactant
Reaction Step One
Name
CH2Cl2 pyridine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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